N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGULMSNALQNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable precursors.
Formation of the thiazole ring: This can be synthesized by the cyclization of α-haloketones with thioureas or other sulfur-containing reagents.
Coupling reactions: The furan, pyrazine, and thiazole intermediates are then coupled together using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Furanones, pyrazine N-oxides, and thiazole S-oxides.
Reduction: Dihydropyrazine derivatives and reduced thiazole derivatives.
Substitution: Substituted furan, pyrazine, and thiazole derivatives.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide has various scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in studies to understand the biological pathways and mechanisms of action of heterocyclic compounds.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole vs. Triazole Carboxamide Derivatives
A key structural analog replaces the thiazole ring with a 1,2,3-triazole, as seen in N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 2034423-24-8). Key differences include:
- Synthetic Routes : Triazoles are often synthesized via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas thiazoles may require condensation of thioamides with α-halo ketones .
Pyrazine vs. Pyridine Core Analog
2-(4-Pyridinyl)thiazole-5-carboxamide derivatives (e.g., 4-methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) replace the pyrazine core with pyridine. Key distinctions:
- Aromaticity and Basicity : Pyrazine’s two nitrogen atoms enhance electron-deficient character and lower basicity compared to pyridine.
- Biological Interactions : Pyridine derivatives often exhibit improved solubility and metabolic stability, as seen in kinase inhibitors .
Substituent Variations
- Furan vs. Trifluoromethyl Groups : In N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (), trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas the furan in the target compound may improve π-π stacking interactions .
- Amide Side Chains: Morpholinomethyl substituents () increase hydrophilicity, contrasting with the target compound’s simpler methyl-thiazole linkage.
Computational and Experimental Data
While the provided evidence lacks explicit bioactivity data for the target compound, structural analogs highlight trends:
- Triazole analogs are explored for antimicrobial activity, leveraging their hydrogen-bonding capacity .
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrazine ring, and a furan moiety, which contribute to its diverse biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was evaluated against various pathogens, showing promising results in inhibiting bacterial growth.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.50 | 0.55 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, demonstrating its potential as an antitumor agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Inhibition of cell proliferation |
| A549 | 0.39 | Induction of autophagy without apoptosis |
| NCI-H460 | 0.30 | Inhibition of Aurora-A kinase |
The compound's ability to inhibit key pathways involved in cancer progression highlights its potential for therapeutic applications in oncology .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : The compound exhibited an IC50 of 31.64 μM against DNA gyrase, suggesting a mechanism similar to that of quinolone antibiotics.
- Dihydrofolate Reductase (DHFR) Inhibition : With an IC50 of 2.67 μM, this inhibition is critical for disrupting folate metabolism in pathogens and cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound was found to be one of the most effective compounds against resistant strains of Staphylococcus epidermidis. The study highlighted the need for further optimization to enhance its bioavailability and reduce toxicity .
Case Study 2: Anticancer Potential
A series of experiments conducted on the MCF7 breast cancer cell line showed that treatment with this compound resulted in significant growth inhibition and apoptosis induction, making it a candidate for further development as an anticancer drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
